molecular formula C14H26N3O9P B10776635 5-(6-d-Ribitylamino-2,4-dihydroxypyrimidin-5-yl)-1-pentyl-phosphonic acid

5-(6-d-Ribitylamino-2,4-dihydroxypyrimidin-5-yl)-1-pentyl-phosphonic acid

Cat. No.: B10776635
M. Wt: 411.34 g/mol
InChI Key: BMATWAHJJFXMFA-AXFHLTTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-D-Ribitylamino-2,4-Dihydroxypyrimidin-5-Yl)-1-Pentyl-Phosphonic Acid is a novel compound known for its potent inhibitory effects on lumazine synthase, an enzyme involved in the biosynthesis of riboflavin (vitamin B2). This compound has been designed using computer graphics molecular modeling to interact with the enzyme-inhibitor complex, making it a significant molecule in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-D-Ribitylamino-2,4-Dihydroxypyrimidin-5-Yl)-1-Pentyl-Phosphonic Acid involves multiple steps, starting from the ribitylamino derivative. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(6-D-Ribitylamino-2,4-Dihydroxypyrimidin-5-Yl)-1-Pentyl-Phosphonic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various analogs and derivatives of the original compound, each with potentially unique biological activities and inhibitory effects on lumazine synthase .

Scientific Research Applications

5-(6-D-Ribitylamino-2,4-Dihydroxypyrimidin-5-Yl)-1-Pentyl-Phosphonic Acid has several scientific research applications:

    Chemistry: Used as a model compound to study enzyme inhibition and molecular interactions.

    Biology: Investigated for its role in inhibiting lumazine synthase, which is crucial in the biosynthesis of riboflavin.

    Medicine: Potential therapeutic applications in diseases where riboflavin biosynthesis is a target.

    Industry: Utilized in the development of new inhibitors and pharmaceuticals.

Mechanism of Action

The compound exerts its effects by binding to the active site of lumazine synthase, thereby inhibiting its activity. This inhibition disrupts the biosynthesis of riboflavin, leading to a decrease in the production of this essential vitamin. The molecular targets include the enzyme’s active site residues, and the pathways involved are those related to riboflavin biosynthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-D-Ribitylamino-2,4-Dihydroxypyrimidin-5-Yl)-1-Pentyl-Phosphonic Acid is unique due to its specific structure, which allows for potent inhibition of lumazine synthase. Its design through molecular modeling provides a tailored fit to the enzyme’s active site, making it a valuable tool in biochemical research and potential therapeutic applications .

Properties

Molecular Formula

C14H26N3O9P

Molecular Weight

411.34 g/mol

IUPAC Name

5-[2,4-dioxo-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidin-5-yl]pentylphosphonic acid

InChI

InChI=1S/C14H26N3O9P/c18-7-10(20)11(21)9(19)6-15-12-8(13(22)17-14(23)16-12)4-2-1-3-5-27(24,25)26/h9-11,18-21H,1-7H2,(H2,24,25,26)(H3,15,16,17,22,23)/t9-,10+,11-/m0/s1

InChI Key

BMATWAHJJFXMFA-AXFHLTTASA-N

Isomeric SMILES

C(CCC1=C(NC(=O)NC1=O)NC[C@@H]([C@@H]([C@@H](CO)O)O)O)CCP(=O)(O)O

Canonical SMILES

C(CCC1=C(NC(=O)NC1=O)NCC(C(C(CO)O)O)O)CCP(=O)(O)O

Origin of Product

United States

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